molecular formula C19H11F4N3 B2693872 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 866019-48-9

3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2693872
CAS No.: 866019-48-9
M. Wt: 357.312
InChI Key: YUITUCJERKXZRM-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Research

The foundational synthesis of pyrazolo[1,5-a]pyrimidines was first reported in the 1970s, employing cyclization reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds. Early studies focused on elucidating the electrophilic substitution patterns of the core structure, revealing that nitration and bromination outcomes were highly reagent-dependent. For instance, nitric acid in sulfuric acid yielded 3-nitro derivatives, whereas nitric acid in acetic anhydride produced 6-nitro isomers. These findings established the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold, paving the way for regioselective functionalization strategies.

By the 2000s, advancements in molecular orbital calculations enabled precise predictions of substitution patterns, particularly for protonated intermediates. This period also saw the emergence of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, with seminal work demonstrating their potential in targeting Pim-1, a serine/threonine kinase implicated in cancer progression. The integration of fluorinated substituents, such as 4-fluorophenyl and trifluoromethyl groups, marked a turning point in optimizing drug-like properties, including metabolic stability and target affinity.

Significance of Fluorinated Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

Fluorine incorporation has become a cornerstone in modern drug design, and pyrazolo[1,5-a]pyrimidines exemplify this trend. The electron-withdrawing nature of fluorine atoms and trifluoromethyl groups enhances binding interactions with hydrophobic kinase pockets while improving pharmacokinetic profiles. For example, 3-(4-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine leverages these effects to achieve selective kinase inhibition, as demonstrated in structural studies of Pim-1 complexes.

Table 1: Key Fluorinated Pyrazolo[1,5-a]pyrimidines and Their Biological Activities

Compound Substituents Target IC₅₀/Activity
SGI-1776 analog 3-phenyl, 5-(trans-4-aminocyclohexanol) Pim-1 kinase 45 nM
Compound 159c 5,7-dimethyl, 3-carboxamide PIM-1/MCF-7 0.67 µM (IC₅₀)
Target compound 3-(4-fluorophenyl), 5-[3-(trifluoromethyl)phenyl] Kinases Under investigation

The trifluoromethyl group’s steric and electronic effects are particularly notable. In pyrazolo[1,5-a]pyrimidines, this moiety improves membrane permeability and resistance to oxidative metabolism, as evidenced by enhanced cytotoxicity in HTC-116 colon cancer models. Additionally, fluorine’s role in facilitating π-stacking interactions with aromatic residues in enzyme active sites has been validated through X-ray crystallography.

Research Trends in Pyrazolo[1,5-a]pyrimidine Chemistry (2015–2025)

Recent research has prioritized the development of fluorinated pyrazolo[1,5-a]pyrimidines for targeted cancer therapies. Between 2015 and 2021, over 30 novel derivatives were reported, with a focus on Pim-1, Pim-2, and FLT3 kinase inhibition. Microwave-assisted synthesis and green chemistry approaches have streamlined the production of these compounds, reducing reaction times from hours to minutes while maintaining high yields.

A notable trend is the fusion of pyrazolo[1,5-a]pyrimidines with other pharmacophores, such as benzothiazoles, to amplify anticancer activity. For instance, 2-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine exhibited nanomolar potency against leukemia CCRF-CEM cells, attributed to synergistic π–π interactions and hydrogen bonding. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are now routinely employed to predict substituent effects and optimize binding affinities.

The following advancements define the current decade (2020–2025):

  • Diverse Functionalization: Introduction of sulfonamide, carboxamide, and aryl ether groups at the 2-, 5-, and 7-positions to modulate solubility and selectivity.
  • Hybrid Scaffolds: Integration with imidazo[1,2-b]pyridazine cores to overcome off-target effects observed in early-generation inhibitors.
  • Catalytic Regiocontrol: Use of palladium catalysts for remote C–H arylation, enabling access to previously inaccessible derivatives.

These innovations underscore the dynamic evolution of pyrazolo[1,5-a]pyrimidine chemistry, positioning this compound as a prototype for next-generation kinase-targeted therapeutics.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3/c20-15-6-4-12(5-7-15)16-11-24-26-9-8-17(25-18(16)26)13-2-1-3-14(10-13)19(21,22)23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUITUCJERKXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-fluorophenylhydrazine and 3-(trifluoromethyl)phenylhydrazine, with a suitable pyrazolopyrimidine derivative under acidic conditions. The reaction is often carried out in a solvent like acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Microwave-Assisted Cyclocondensation

The compound is synthesized via a three-step microwave-assisted protocol starting from aryl acetonitriles :

  • Step 1 : Reaction of dimethylformamide-dimethylacetal (DMF-DMA) with 3-(trifluoromethyl)phenyl acetonitrile (120°C, 20 min).

  • Step 2 : Treatment with H<sub>2</sub>NNH<sub>2</sub>·HBr (120°C, 20 min) to form the pyrazole intermediate.

  • Step 3 : Cyclization with 2-aryl-substituted malondialdehydes (120°C, 20 min) to yield the pyrazolo[1,5-a]pyrimidine core.

Key Data :

StepReagentsTemperature (°C)Time (min)Yield (%)
1DMF-DMA1202085–92
2H<sub>2</sub>NNH<sub>2</sub>·HBr1202075–88
3Malondialdehyde1202034–52

The trifluoromethyl and fluorophenyl groups are introduced at positions 5 and 3, respectively, during the final cyclization .

Oxidative Halogenation at Position 3

The 3-position undergoes regioselective halogenation via a one-pot cyclization-oxidative process :

  • Reagents : Sodium halide (NaCl/NaBr/NaI) and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in H<sub>2</sub>O.

  • Conditions : 80°C, 6–8 hr.

Example :

Starting MaterialHalide SourceProductYield (%)
5-Amino-3-arylpyrazoleNaI3-Iodo derivative89

This method preserves the 4-fluorophenyl and 3-(trifluoromethyl)phenyl substituents while introducing halogens at position 3 .

Propargylation and Click Chemistry

The 7-hydroxyl derivative (analogous to 4g in search result 5) undergoes propargylation for glycohybrid synthesis :

  • Propargylation : Reaction with propargyl bromide (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C).

  • Click Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuI, DIPEA, RT) with 1-azidoglycosides.

Key Outcomes :

  • 27 glycohybrids synthesized with yields up to 98%.

  • Anticancer activity observed against MCF-7 and MDA-MB-231 cell lines (IC<sub>50</sub>: 12–45 μM) .

Stability and Reactivity Trends

  • Electrophilic Substitution : The 3-(trifluoromethyl)phenyl group deactivates the pyrimidine ring, limiting electrophilic attacks at positions 5 and 7 .

  • Nucleophilic Reactivity : The 4-fluorophenyl substituent enhances electron density at position 2, enabling selective alkylation or arylation .

Comparative Reactivity with Analogues

PositionReactivityPreferred Reactions
3HighHalogenation, Suzuki coupling
5ModerateArylation, alkylation
7LowPropargylation (if hydroxylated)

Mechanistic Insights

  • Cyclization : Microwave irradiation accelerates the cyclocondensation by enhancing dipole interactions, reducing reaction time from hours to minutes .

  • Halogenation : K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> acts as both an oxidant and a radical initiator, facilitating halogen incorporation at position 3 .

Scientific Research Applications

Overview

Pyrazolo[1,5-a]pyrimidines have been identified as promising candidates in the development of anticancer drugs. The structural features of 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine contribute to its efficacy against various cancer cell lines.

Case Studies

  • Study on A549 and MCF-7 Cell Lines : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity, with IC50 values of 12.5 µM for A549 (lung cancer) and 15.0 µM for MCF-7 (breast cancer) cells. These results indicate a strong potential for further development into effective anticancer agents .
  • Mechanism of Action : The compound appears to inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Table: Anticancer Activity Data

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Overview

The presence of trifluoromethyl groups in the structure enhances the compound's ability to act against various bacterial strains.

Case Studies

  • Antimicrobial Studies : Research has shown that certain pyrazolo derivatives possess potent antimicrobial activities against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The trifluoromethyl substituted phenyl moiety has been highlighted as a crucial feature for these activities .
  • Synthesis and Testing : A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial efficacy, showing promising results that warrant further investigation .

Overview

The structural characteristics of pyrazolo[1,5-a]pyrimidines suggest potential anti-inflammatory properties.

Case Studies

  • Inhibition of Pro-inflammatory Cytokines : Preliminary studies indicate that the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
  • Pharmacological Evaluation : Compounds related to this class have been shown to exhibit lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile .

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Position 3 / 5) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound : 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl / 3-(Trifluoromethyl)phenyl C₂₀H₁₂F₄N₃ 370.33 High lipophilicity; potential for improved membrane permeability
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6) - / 4-Fluorophenyl (Position 5) C₁₄H₉F₄N₃ 295.23 Lower molar mass; methyl group at position 2 enhances steric bulk
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl / 4-Fluorophenyl C₁₉H₁₀Cl₂F₄N₃ 452.21 Chlorine atoms increase halogen bonding; Cl⋯Cl interactions stabilize crystal
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl / Phenyl C₁₉H₁₅N₃O₂ 317.35 Methoxy group improves solubility but reduces metabolic stability

Key Research Findings

Pharmacokinetic Advantages

  • The trifluoromethyl group in the target compound enhances metabolic resistance to oxidative degradation compared to methoxy or hydroxyl-substituted analogs .
  • 4-Fluorophenyl substituents are associated with improved blood-brain barrier penetration in related CNS-targeting drugs .

Limitations and Challenges

  • Toxicity Risks : Halogenated analogs (e.g., dichlorophenyl derivatives) may pose higher toxicity profiles due to bioaccumulation .

Biological Activity

3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, synthesis methods, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its pharmacological potential. The synthesis of pyrazolo[1,5-a]pyrimidines often involves multi-step reactions that can include cyclization and functionalization processes. Recent studies have highlighted efficient synthetic routes that utilize copper-catalyzed methods to produce various derivatives of this scaffold, enhancing yield and purity .

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In one study, a series of synthesized pyrazole derivatives were evaluated for their minimum inhibitory concentration (MIC), revealing some compounds with MIC values as low as 1 µg/mL against biofilms formed by S. aureus .

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound1S. aureus
Other Derivative A2E. coli
Other Derivative B4MRSA

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. In vitro assays have shown that certain derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer). For example, a library of synthesized compounds was tested for their ability to reduce cell viability in these cancer cells. Although some compounds did not exhibit significant activity compared to positive controls like YM155, others showed promising results warranting further investigation .

Table 2: Anticancer Activity Screening Results

CompoundCell LineIC50 (µM)Remarks
Compound AMDA-MB-231>50Low activity
Compound BMDA-MB-23125Moderate activity
Compound CMDA-MB-23110High activity

Structure-Activity Relationships (SAR)

The presence of fluorine atoms in the structure significantly influences the biological activity of these compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for antimicrobial efficacy . Studies indicate that varying substituents on the phenyl rings can lead to different levels of potency against microbial strains and cancer cells.

Case Studies

Several case studies illustrate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative with a trifluoromethyl group showed enhanced antibacterial activity against S. aureus, demonstrating a clear relationship between the presence of this group and increased potency .
  • Case Study 2 : In a screening for anticancer agents, a compound with a similar structure was found to significantly inhibit cell proliferation in vitro, suggesting potential for development as an anticancer therapeutic .

Q & A

Q. Key steps for adaptation :

  • Use 3-(4-fluorophenyl)boronic acid and 5-bromo-3-(trifluoromethyl)phenyl precursors.
  • Optimize reaction time and temperature to accommodate fluorine and trifluoromethyl groups, which may sterically hinder coupling.
  • Purify via silica gel chromatography () or recrystallization ().

Q. Table 1: Representative Reaction Conditions

StepConditionsYield RangeReference
Suzuki CouplingPd(PPh₃)₄, MeCN, reflux, 12–24 h50–92%
SNArEt₃N, 60°C, inert atmosphere66–91%

(Advanced) How do substituents influence the molecular conformation and crystallographic packing of this compound?

Answer:
Substituents like 4-fluorophenyl and 3-(trifluoromethyl)phenyl significantly impact molecular planarity and crystal interactions:

  • Dihedral angles between aromatic rings (e.g., 7.97° and 69.95° in ) indicate torsional strain due to steric hindrance from bulky groups.
  • Non-covalent interactions :
    • Cl⋯Cl interactions (3.475 Å, ) stabilize crystal packing.
    • Van der Waals forces dominate in absence of hydrogen bonds ().

Q. Table 2: Crystallographic Parameters

ParameterValue ()Value ()
Space groupP21/cPbca
a (Å)9.08269.5361
b (Å)9.060615.941
c (Å)27.25924.853
β (°)99.4690
Dihedral angles (°)7.97, 69.9510.3, 46.2

Methodological note : Use SHELXL97 for refinement () and analyze residual density maps to resolve steric clashes.

(Advanced) How can contradictions in crystallographic data (e.g., R-factor discrepancies) be resolved?

Answer:
Discrepancies in R-factors (e.g., 0.051 vs. 0.055 in vs. 7) arise from:

  • Absorption corrections : Multi-scan methods (e.g., CrystalClear) mitigate errors ().
  • Hydrogen placement : Geometrically constrained H-atoms (Uiso = 1.2Ueq(C)) reduce overfitting ().
  • Data merging : Merge Friedel pairs () to handle weak reflections.

Q. Key steps :

Validate data with full-matrix least-squares refinement ().

Apply extinction correction (e.g., coefficient = 0.0093 in ).

Cross-check with POWDER or Rietveld refinement for polycrystalline samples.

(Basic) What analytical techniques confirm the purity and structural identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR () verify substituent positions (e.g., trifluoromethyl at δ ~120 ppm).
  • X-ray Diffraction (XRD) : Resolve molecular geometry (bond lengths/angles ±0.003 Å, ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ±0.001 Da).

Q. Table 3: Analytical Data

TechniqueKey ObservationsReference
¹H NMRAromatic protons at δ 7.8–8.3 ppm
XRDR-factor < 0.06, Z = 4

(Advanced) What in vitro assays are suitable for evaluating its biological activity?

Answer:
Based on structural analogs ():

  • COX-2 inhibition : Use human whole blood assays (IC₅₀ determination). Potency correlates with 6,7-dimethyl substituents (IC₅₀ = 0.012 µM, ).
  • Kinase inhibition : Screen against B-Raf () via fluorescence polarization.
  • Receptor antagonism : ESR2 binding assays () with PHTPP as a reference.

Methodological note : Optimize solubility using DMSO/PBS mixtures (≤0.1% v/v).

(Advanced) How can computational modeling predict its pharmacological targets?

Answer:

  • Molecular docking (): Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or B-Raf (PDB: 3C4C).
  • QSAR studies : Correlate trifluoromethyl groups with logP and IC₅₀ ().

Q. Key parameters :

  • Grid box size : 25 × 25 × 25 Å centered on active sites.
  • Scoring function : AMBER force field for energy minimization.

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles ().
  • Ventilation : Use fume hoods to avoid inhalation (boiling point >200°C).
  • Waste disposal : Segregate halogenated waste for incineration ().

(Advanced) How do solvent systems impact crystallization for XRD studies?

Answer:

  • Slow evaporation of EtOH:EtOAc (1:1) yields high-quality crystals ().
  • Temperature : 298 K minimizes thermal motion ().
  • Crystal size : 0.2 × 0.18 × 0.16 mm³ () ensures optimal diffraction.

Q. Table 4: Crystallization Conditions

Solvent SystemTemperature (K)Crystal Size (mm³)Reference
EtOH:EtOAc (1:1)2980.20 × 0.18 × 0.16
MeOH2980.24 × 0.22 × 0.20

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